molecular formula C19H21N5O2 B12164883 N-benzyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

N-benzyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

Cat. No.: B12164883
M. Wt: 351.4 g/mol
InChI Key: YFKGGULSAISOHT-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a pyridazinone derivative featuring a 3,5-dimethylpyrazole substituent at the pyridazine C3 position and an N-benzyl-N-methylacetamide side chain. Its molecular formula is C₁₈H₁₉N₅O₂, with a molecular weight of 337.3758 g/mol (CAS: 1219539-94-2) .

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-benzyl-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-methylacetamide

InChI

InChI=1S/C19H21N5O2/c1-14-11-15(2)24(20-14)17-9-10-18(25)23(21-17)13-19(26)22(3)12-16-7-5-4-6-8-16/h4-11H,12-13H2,1-3H3

InChI Key

YFKGGULSAISOHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)N(C)CC3=CC=CC=C3)C

Origin of Product

United States

Biological Activity

N-benzyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a complex structure that includes a benzyl group, a pyrazole moiety, and a pyridazine ring. The presence of these functional groups suggests a diverse range of biological activities.

PropertyValue
Molecular FormulaC16H19N5O
Molecular Weight299.36 g/mol
LogP2.54
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties by acting as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression.

In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, the compound has been tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines, demonstrating significant cytotoxicity .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes or receptors linked to cancer cell proliferation. Molecular docking studies have suggested that this compound binds effectively to the active sites of target proteins involved in oncogenic pathways .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(3,5-Dimethylpyrazol)benzamideContains a pyrazole moietyModerate anticancer activity
N-Benzyl-N'-(3,5-dimethylpyrazol)ureaUrea instead of acetamideWeak CDK inhibition
2-Amino-4-(3,5-dimethylpyrazol)pyrimidinePyrimidine structureAntiviral properties

The combination of both pyrazole and pyridazine rings in this compound may provide synergistic effects not observed in other compounds.

Case Studies

In a notable study conducted by Hossam et al., the anticancer activity of related compounds was evaluated using the MTT assay. The results indicated that modifications to the pyrazole and pyridazine rings significantly influenced the cytotoxicity against cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, molecular properties, and synthetic strategies.

Structural Variations and Molecular Properties

Key structural differences among analogs include:

  • Pyridazine substituents : 3,5-dimethylpyrazole vs. benzyloxy derivatives.
  • Amide/sulfonamide functional groups : Acetamide (target) vs. sulfonamide ( compounds).
  • N-substituents on the acetamide : Benzyl/methyl (target) vs. cyclopentyl or thiadiazole groups.
Table 1: Comparative Data for N-benzyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide and Analogs
Compound Name Pyridazine Substituent Functional Group Molecular Formula Molecular Weight (g/mol) Reference
This compound 3,5-dimethylpyrazole Acetamide C₁₈H₁₉N₅O₂ 337.3758
N-cyclopentyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide 3,5-dimethylpyrazole Acetamide C₁₆H₂₁N₅O₂ 315.3702
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) 3-benzyloxy Sulfonamide C₁₇H₁₅N₃O₄S 380.0575 (calc)
4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5b) 4-nitrobenzyloxy Sulfonamide C₁₇H₁₄N₄O₆S 425.0526 (calc)
4-(3-((4-Cyanobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5c) 4-cyanobenzyloxy Sulfonamide C₁₈H₁₄N₄O₄S 405.0628 (calc)

Key Observations

Pyridazine Substituent Effects: The 3,5-dimethylpyrazole group in the target compound may enhance metabolic stability compared to the benzyloxy substituents in derivatives, which are electron-withdrawing (e.g., nitro, cyano) or bulky.

The N-benzyl-N-methyl substituent in the target introduces greater lipophilicity (logP ~3.5 estimated) compared to the N-cyclopentyl analog (logP ~2.8), which may influence pharmacokinetics .

Synthetic Considerations :

  • Benzyloxy derivatives (e.g., 5a–c ) were synthesized via nucleophilic substitution using benzyl bromides and potassium carbonate in DMF, achieving yields >90% . Similar methods may apply to the target compound’s synthesis.
  • The thiadiazole-containing analog () likely requires coupling of a pre-formed thiadiazole moiety, a more complex route compared to straightforward alkylation .

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